molecular formula C45H69N17O14S2 B1682439 2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2 CAS No. 138297-15-1

2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2

Cat. No.: B1682439
CAS No.: 138297-15-1
M. Wt: 1136.3 g/mol
InChI Key: RRPUNOOJZOAZNU-ALERXTORSA-N
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Description

The compound “2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2” is a highly complex bicyclic macromolecule featuring:

  • Acetamido and carbamoyl groups: Common in bioactive molecules for hydrogen bonding and solubility modulation .
  • 4-Methoxyphenylmethyl group: Increases lipophilicity, possibly improving membrane permeability .
  • 8,9-Dithia linkages: Rare sulfur-containing bridges that stabilize the bicyclic framework.
  • Multiple amide bonds: Suggest a peptidomimetic structure, common in enzyme inhibitors or receptor ligands .

Properties

CAS No.

138297-15-1

Molecular Formula

C45H69N17O14S2

Molecular Weight

1136.3 g/mol

IUPAC Name

2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-20-yl]acetic acid

InChI

InChI=1S/C45H69N17O14S2/c1-22(63)55-31-21-78-77-20-30(36(47)68)61-38(70)26(7-4-14-53-45(50)51)57-39(71)27(16-23-9-11-24(76-2)12-10-23)59-40(72)28(18-35(66)67)56-34(65)19-54-37(69)25(6-3-13-52-44(48)49)58-42(74)32-8-5-15-62(32)43(75)29(17-33(46)64)60-41(31)73/h9-12,25-32H,3-8,13-21H2,1-2H3,(H2,46,64)(H2,47,68)(H,54,69)(H,55,63)(H,56,65)(H,57,71)(H,58,74)(H,59,72)(H,60,73)(H,61,70)(H,66,67)(H4,48,49,52)(H4,50,51,53)/t25-,26-,27-,28-,29-,30-,31-,32-/m0/s1

InChI Key

RRPUNOOJZOAZNU-ALERXTORSA-N

SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N

Isomeric SMILES

CC(=O)N[C@H]1CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N

Canonical SMILES

CC(=O)NC1CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C2CCCN2C(=O)C(NC1=O)CC(=O)N)CCCN=C(N)N)CC(=O)O)CC3=CC=C(C=C3)OC)CCCN=C(N)N)C(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

CNPRGDXRC

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

acetyl-L-cysteinyl-L-asparaginyl-L-propyl-L-arginyl-glycyl-L-alpha-aspartyl-o-methyl-L-tyrosyl-L-arginyl-L-cysteine amide, cyclic 1-9 sulfide
TP 9201
TP-9201
TP9201

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

TP-9201 is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino groups. The reaction conditions include the use of coupling reagents such as HBTU (O-benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation. After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Industrial Production Methods

Industrial production of TP-9201 follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and reproducibility. The use of large-scale HPLC systems ensures the purity of the final product. Additionally, stringent quality control measures are implemented to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

TP-9201 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

TP-9201 exerts its effects by binding to the glycoprotein IIb/IIIa receptor on platelets. This receptor is crucial for platelet aggregation, as it mediates the binding of fibrinogen and other adhesive molecules. By antagonizing this receptor, TP-9201 prevents platelet aggregation and thrombus formation. The compound’s mechanism involves the inhibition of the final common pathway of platelet aggregation, making it a potent antithrombotic agent .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Class Structural Features Molecular Weight (Hypothetical) Potential Bioactivity Reference Compounds
Target Compound Bicyclic, dithia, octaoxo, guanidine propyl ~1,500–1,800 Da Enzyme inhibition, ion channel modulation N/A (Unique structure)
Benzothiazole Derivatives Acetamido, carboxamide, aromatic sulfonamides 300–500 Da Anticancer, kinase inhibition Compounds 21, 25 ()
Marine Actinomycete Metabolites Polycyclic, sulfur-containing scaffolds 800–1,200 Da Antimicrobial, cytotoxic Salternamide E ()
Ferroptosis-Inducing Agents Electrophilic groups, redox-active moieties 200–600 Da OSCC cell death induction FINs ()
Key Observations:

Complexity and Size : The target compound’s bicyclic architecture and high molecular weight distinguish it from simpler benzothiazoles (e.g., compounds 21 and 25) and ferroptosis inducers .

Dithia Linkages : Comparable sulfur bridges are observed in marine-derived metabolites, which often exhibit enhanced stability and bioactivity .

4-Methoxyphenyl Group : Similar aromatic groups in benzothiazoles improve pharmacokinetic properties, such as blood-brain barrier penetration .

Clustering and Diversity Analysis

  • Using Butina or Jarvis-Patrick algorithms, the compound would cluster with macrocyclic peptides or sulfur-containing natural products due to its bicyclic dithia core .

Q & A

Q. What are the key challenges in synthesizing this bicyclic peptide derivative, and how can researchers optimize reaction conditions?

Methodological Answer : The compound’s complexity (e.g., multiple stereocenters, bicyclic framework) demands orthogonal protection strategies to prevent side reactions. Use computational reaction path search methods (e.g., quantum chemical calculations) to predict feasible synthetic routes and identify intermediates . Optimize reaction parameters (temperature, solvent polarity) via factorial design experiments to maximize yield while minimizing racemization . Monitor intermediates using LC-MS and validate purity via HPLC .

Q. How can researchers characterize the compound’s structural integrity and confirm stereochemistry?

Methodological Answer : Employ a combination of 2D-NMR techniques (e.g., NOESY, HSQC) to resolve overlapping signals from the bicyclic core and substituents. Validate stereochemistry using X-ray crystallography if single crystals are obtainable . Cross-reference spectroscopic data with computational simulations (e.g., DFT-based NMR predictions) to resolve ambiguities .

Q. What stability tests are critical for ensuring the compound’s integrity under experimental conditions?

Methodological Answer : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Use kinetic modeling to predict shelf-life and identify degradation pathways (e.g., hydrolysis of acetamido groups or disulfide bonds) . Monitor degradation products via tandem mass spectrometry (MS/MS) .

Advanced Research Questions

Q. How can contradictory bioactivity data from different studies be systematically analyzed?

Methodological Answer : Perform meta-analysis to identify confounding variables (e.g., assay protocols, solvent systems). Use multivariate regression to isolate structural features (e.g., guanidino propyl groups) influencing activity. Validate hypotheses via site-directed mutagenesis (if applicable) or synthesis of analogs with modified substituents . Reference computational docking studies to correlate structural motifs with target binding .

Q. What experimental designs are optimal for studying the compound’s interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer : Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and thermodynamics. For dynamic interactions, use stopped-flow kinetics to measure association/dissociation rates . Pair with molecular dynamics simulations to model conformational changes in the bicyclic scaffold upon binding .

Q. How can researchers resolve discrepancies in solubility or aggregation behavior reported in literature?

Methodological Answer : Use dynamic light scattering (DLS) and cryo-TEM to characterize aggregation states under varying conditions (pH, ionic strength). Optimize solubility via co-solvent systems (e.g., DMSO-water gradients) or formulation with cyclodextrins. Apply quantitative structure-property relationship (QSPR) models to predict solubility based on substituent hydrophobicity .

Q. What strategies are effective for scaling up synthesis without compromising stereochemical purity?

Methodological Answer : Implement continuous-flow chemistry to maintain precise control over reaction parameters (residence time, mixing efficiency). Use enzymatic catalysis for stereoselective steps (e.g., amidations) to reduce racemization . Validate scalability via process analytical technology (PAT) tools like in-line FTIR for real-time monitoring .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2
Reactant of Route 2
2-[(3S,6R,11R,14S,17S,20S,26S,29S)-6-acetamido-3-(2-amino-2-oxoethyl)-11-carbamoyl-14,26-bis[3-(diaminomethylideneamino)propyl]-17-[(4-methoxyphenyl)methyl]-2,5,13,16,19,22,25,28-octaoxo-8,9-dithia-1,4,12,15,18,21,24,27-octazabicyclo[27.3.0]dotriacontan-2

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